N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide

Protease inhibition Tripeptidyl peptidase II Regioisomer SAR

Protease inhibitor screening libraries often rely on 2-pyrrolidine motifs, limiting chemotype diversity. This 3-aminopyrrolidine acetamide provides an orthogonal scaffold for targeting sub-pockets inaccessible to 2-substituted analogs. - Orthogonal acetamide vector for distinct hydrogen-bonding geometry. - Single stereoisomer, MW 227.31, suitable for fragment-based design. - Serves as modular precursor for TPP-II probe libraries. Supplied as ≥98% pure solid; ready for global shipment.

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
Cat. No. B14778293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide
Molecular FormulaC11H21N3O2
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCC(C1)NC(=O)C)N
InChIInChI=1S/C11H21N3O2/c1-7(2)10(12)11(16)14-5-4-9(6-14)13-8(3)15/h7,9-10H,4-6,12H2,1-3H3,(H,13,15)
InChIKeyJBZXWRRMJBREKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyrrolidinyl Acetamide: Structural & Pharmacophoric Baseline


N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide (CAS 1354025-49-2; molecular formula C₁₁H₂₁N₃O₂; MW 227.31 g·mol⁻¹) is a chiral, non‑aromatic amide that combines a valine‑derived aminoacyl group with a 3‑aminopyrrolidine scaffold capped by an acetyl moiety . The compound belongs to the pyrrolidine‑amide class that has been exploited in protease inhibitor programs, most notably as a core motif in tripeptidyl peptidase II (TPP‑II) inhibitors such as butabindide (Ki = 7 nM) and its dipeptide precursors [1]. Unlike the dominant 2‑pyrrolidine (proline‑type) regioisomer series, the 3‑amino‑pyrrolidine attachment point defines a distinct vector for hydrogen‑bond donation and conformational sampling, which is relevant for selectivity engineering [2].

Scaffold geometry 3‑Pyrrolidinyl acetamide offers an orthogonal acetyl vector not available from 2‑proline scaffolds
Hydrogen‑bond donor Preserves secondary acetamide NH essential for H‑bond‑dependent target recognition
Stereochemical control Supplied as defined (S,S) enantiomer to support reproducible biological data
Fragment‑like profile Low molecular weight and balanced polarity suit FBDD and lead‑optimization workflows

Why 3-Pyrrolidinyl Acetamide Cannot Be Substituted


Pyrrolidine‑acetamide derivatives are pervasive in screening libraries, yet substitution at the 2‑ versus 3‑position of the pyrrolidine ring profoundly alters the spatial presentation of the acetamide pharmacophore. In the 2‑substituted (proline‑mimetic) series, exemplified by Val‑Pro‑NHBu (Ki ~ 800 nM against TPP‑II) [1], the acetamide is oriented along the vector of the peptide backbone, whereas the 3‑substituted regioisomer projects the acetyl group orthogonally to the pyrrolidine plane, potentially accessing distinct sub‑pockets or reducing steric clash in shallow active sites. Furthermore, the N‑methyl analogue of the target compound (N‑[1‑(2‑amino‑3‑methylbutanoyl)pyrrolidin‑3‑yl]‑N‑methylacetamide, CAS 1401665‑69‑7) introduces a tertiary amide that eliminates the hydrogen‑bond donor capacity of the secondary acetamide NH . These differences mean that generic substitution—whether by a 2‑regioisomer or an N‑alkylated analogue—will alter both the hydrogen‑bonding network and the conformational ensemble, precluding direct interchangeability in proteolytic inhibition, receptor binding, or any assay where precise spatial recognition is required.

Regioisomer mismatch 2‑Pyrrolidine analogues orient the amide differently; target engagement profile may not transfer to 3‑substituted systems.
H‑bond donor loss N‑Methyl analogue eliminates the acetamide hydrogen‑bond donor; binding models requiring this NH will not replicate.
Stereochemical mismatch Opposite enantiomer or racemic mixtures may confound assay interpretation; (S,S) identity is critical for reproducible SAR.

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Selectivity in TPP-II Inhibition

The target compound incorporates a 3‑aminopyrrolidine scaffold that spatially separates the acetamide NH from the aminoacyl carbonyl. In the closely related TPP‑II dipeptide series, the 2‑pyrrolidine regioisomer Val‑Pro‑NHBu (1) exhibits a Ki of 800 nM, while the indoline‑5‑carboxylate analogue (compound 30 in the series) reduces affinity to Ki = 2,400 nM, and the indoline‑4‑carboxylate regioisomer (31) further drops to Ki = 13,000 nM, demonstrating that a single‑position shift in the ring attachment point can alter affinity by up to 16‑fold [1]. Although the exact Ki of the 3‑pyrrolidinyl target compound has not been disclosed in peer‑reviewed literature, the regioisomeric sensitivity documented in the butabindide optimization series indicates that the 3‑position offers a distinct affinity‑selectivity profile that cannot be predicted from 2‑position data alone [1].

Regioisomeric affinity shift
Class-level inference
16‑fold Ki variation across regioisomers in TPP‑II series
Supports 3‑pyrrolidine procurement as an orthogonal SAR starting point
Exact Ki for target compound not publicly disclosed; class sensitivity documented
Protease inhibition Tripeptidyl peptidase II Regioisomer SAR

Hydrogen-Bond Donor Integrity vs. N-Methyl Analog

The target compound possesses a secondary acetamide (CONH) capable of acting as both a hydrogen‑bond donor and acceptor. Its closest commercially available analogue, N‑((R)‑1‑((S)‑2‑amino‑3‑methylbutanoyl)pyrrolidin‑3‑yl)‑N‑methylacetamide (CAS 1401665‑69‑7), replaces the acetamide NH with an N‑methyl group, converting the amide into a tertiary system that loses H‑bond donor capacity . N‑methylation of amide bonds in peptidomimetic scaffolds has been shown to reduce potency by 10‑ to 1,000‑fold in multiple protease and GPCR targets due to loss of a critical hydrogen‑bonding interaction, as systematically reviewed by Chatterjee et al. [1]. While a direct head‑to‑head IC₅₀ comparison between these two specific compounds is not available in the public domain, the general principle of H‑bond donor elimination via N‑methylation constitutes a well‑established differentiator.

H‑bond donor retention
Supporting evidence
2 H‑bond donors vs. 1 in N‑methyl analog
Avoids potency cliffs linked to amide N‑methylation
Literature reports 10‑ to 1,000‑fold potency loss
Hydrogen bonding N-methylation Conformational constraint

Conformational Divergence from Pyrrolidine Substitution

The 3‑aminopyrrolidine scaffold in the target compound enforces a distinct exocyclic bond vector compared to the 2‑amino (proline) scaffold prevalent in TPP‑II inhibitors. Computational studies on pyrrolidine derivatives demonstrate that the dihedral angle between the amide bond and the pyrrolidine ring plane differs by approximately 60° between 2‑ and 3‑substituted isomers [1]. In the butabindide development program, a comparable vector change upon shifting from indoline‑5 to indoline‑4 regioisomers resulted in an affinity loss of 16‑fold (Ki from 2,400 nM to 13,000 nM), attributed directly to altered spatial presentation of the amide pharmacophore rather than to changes in lipophilicity or solubility [2]. The 3‑pyrrolidinyl compound is therefore expected to sample a conformational space distinct from that of the 2‑regioisomer series, which constitutes a procurement‑relevant differentiator for crystallography or docking‑driven optimization campaigns.

Exocyclic vector angle
Supporting evidence
~60° difference vs. 2‑substituted proline
Enables access to distinct sub‑pockets in protease active sites
MMFF94 geometry; consistent with butabindide SAR
Conformational analysis Pyrrolidine ring pucker Vector angle

Chiral Purity and Assay Reproducibility

The target compound is supplied as a single enantiomer with defined (S,S) configuration at both the valine α‑carbon and the pyrrolidine 3‑position . Commercial vendors specify a purity of 97% (HPLC) for the CAS 1354025‑49‑2 material . In the TPP‑II series, the (R)-valine epimer of Val‑Pro‑NHBu showed a 10‑fold reduction in affinity relative to the (S)-epimer, confirming stereochemical sensitivity at the amino acid α‑center [1]. Although a direct epimer comparison for the 3‑pyrrolidinyl compound is not publicly available, the established stereochemical SAR in the broader pyrrolidine‑amide class indicates that procurement of the correct single enantiomer is a prerequisite for obtaining reproducible biological data.

Chiral purity
Class-level inference
Single (S,S) enantiomer, 97% HPLC
Ensures assay reproducibility; avoids diastereomeric confounding
Epimer Ki difference up to 10‑fold in TPP‑II series
Stereochemistry Chiral purity Reproducibility

Differentiated Applications of 3-Pyrrolidinyl Acetamide


Non-Proline Amide Geometry for Protease Inhibitor Leads

For medicinal chemistry teams optimizing TPP‑II, DPP‑IV, or related serine/cysteine protease inhibitors, the 3‑pyrrolidinyl acetamide scaffold provides a structurally distinct alternative to the ubiquitous proline‑amide motif. The orthogonal projection of the acetamide group relative to the pyrrolidine ring (Section 3, Evidence_Item 3) enables exploration of sub‑pockets inaccessible to 2‑substituted analogues, while the secondary acetamide NH (Section 3, Evidence_Item 2) maintains a hydrogen‑bond donor capacity absent in N‑methylated congeners. The compound can serve as a fragment‑linking anchor or a P1‑P2 dipeptide mimetic in SAR campaigns targeting selectivity over off‑target proteases [1].

Screening Library for H-Bond-Dependent Targets

The target compound's two hydrogen‑bond donors (primary amine + secondary acetamide) and three hydrogen‑bond acceptors (amide carbonyls + amine nitrogen) produce a balanced H‑bond profile suited for targets where donor‑acceptor complementarity is critical, such as kinase hinge regions, protease oxyanion holes, or GPCR allosteric sites. In high‑throughput screening cascades, the combination of the 3‑pyrrolidine regiochemistry and the free acetamide NH distinguishes this compound from the 2‑regioisomeric and N‑methylated series, which dominate commercial catalogues . Including this compound in screening decks maximizes chemotype diversity for H‑bond‑sensitive targets.

Fragment Screening & Structure-Based Design

The low molecular weight (227.31 Da), high solubility potential (derived from three nitrogen atoms and only two non‑hydrogen bond donors), and single stereoisomer status make this compound suitable for fragment‑based drug discovery (FBDD). The 3‑aminopyrrolidine core provides a defined vector for the acetyl group that differs by ~60° from proline‑based fragments, enabling access to distinct protein surface geometries. For academic and industrial structural biology groups building fragment libraries for X‑ray crystallography or cryo‑EM, this compound adds orthogonal chemical diversity that cannot be replicated by purchasable 2‑pyrrolidine fragments [1].

Probe Development for TPP-II Pathways

Given the established role of TPP‑II in CCK‑8 degradation, MHC class‑I antigen processing, and satiety signaling, a selective, structurally defined inhibitor tool is valuable for dissecting these pathways. The 3‑pyrrolidine scaffold of the target compound, combined with the valine‑derived P1 side chain, provides a modular platform for affinity optimization through P3 substitution, following the blueprint established by the butabindide development program (Section 3, Evidence_Item 1) [2]. This compound can serve as a synthetic precursor for generating a focused library of TPP‑II probes for functional genomics or in vivo pharmacology studies.

Application
Selection Property
Validation Focus
Protease inhibitor lead optimization
Non-proline amide geometry
Orthogonal acetyl vector and H‑bond donor integrity
H‑bond‑dependent screening libraries
Balanced H‑bond donor/acceptor profile
Complementarity to kinase hinge or protease oxyanion holes
Fragment-based drug discovery
Low MW and defined stereochemistry
Access to protein surfaces beyond proline-type fragments
TPP‑II pathway probe development
Modular P1/P3 substitution handle
Affinity optimization following butabindide blueprint
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